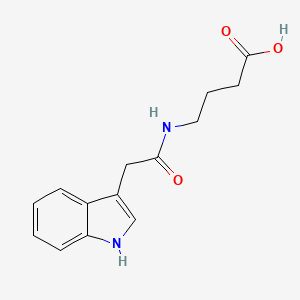

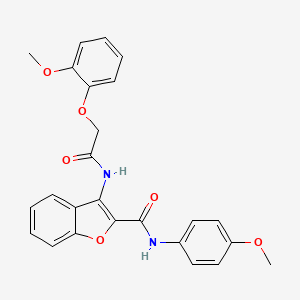

4-(2-1H-Indol-3-yl-acetylamino)-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

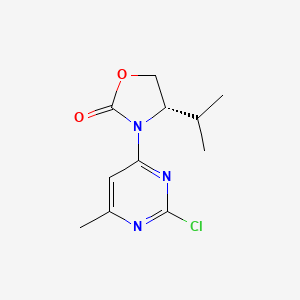

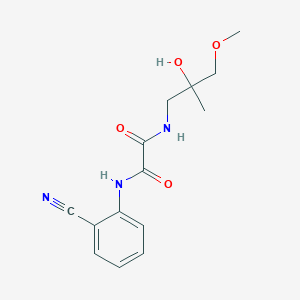

“4-(2-1H-Indol-3-yl-acetylamino)-butyric acid” is a derivative of Indole-3-acetic acid (IAA), which belongs to the family of auxin indole derivatives . IAA is one of the most important plant hormones that regulates almost all aspects of plant growth and development . In microorganisms too, IAA plays an important role in growth, development, and even plant interaction .

Synthesis Analysis

The synthesis of this compound can be initiated by esterification 2- (1 H -indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2- (1 H -indol-3-yl)acetate . This is then reacted with hydrazine hydrate in methanol to achieve 2- (1 H -indol-3-yl)acetohydrazide . The corresponding hydrazide is reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N - [2- (1 H -indol-3-yl)acetyl]arylsulfonohydrazides .Molecular Structure Analysis

The structural characterization of synthesized compounds was done by 1 H-NMR, 13 C-NMR, IR and EI-MS spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides .Applications De Recherche Scientifique

Synthesis and Chemical Analysis

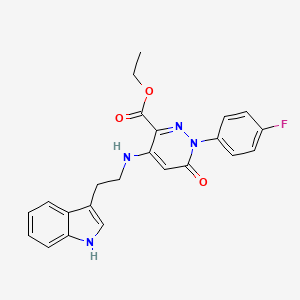

The synthesis and structural elucidation of indole-containing compounds, including those related to 4-(2-1H-Indol-3-yl-acetylamino)-butyric acid, have been extensively studied. For instance, Geetha et al. (2019) demonstrated the synthesis of a compound closely related to this compound, emphasizing its potential for diverse biological activities due to the indole nucleus known for significant biological activity. The synthesis involved stirring N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid, highlighting the compound's characterization through spectroscopic techniques and the analysis of its molecular structure and interactions through Hirshfeld surface analysis and DFT calculations (Geetha et al., 2019).

Biological Activities and Potential Therapeutic Applications

Research into the biological activities of indole-derived compounds, including butyric acid derivatives, has shown promising results across various fields:

Root Growth and Plant Development : Katayama (2000) investigated the biological activities of 4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters, revealing that except for the tert-butyl ester, these compounds exhibited stronger elongation activity toward Avena coleoptiles than indole-3-acetic acid, indicating potential applications in agriculture and plant tissue culture (Katayama, 2000).

Anticancer Properties : A study by Pattayil and Harikumaran-Thampi Balakrishnan-Saraswathi (2019) on butyric acid derivatives, including indole-3-butyric acid, highlighted their growth inhibitory and apoptotic effect on colorectal cancer cells, suggesting potential therapeutic applications in cancer treatment (Pattayil & Harikumaran-Thampi Balakrishnan-Saraswathi, 2019).

Enzyme Inhibition and Drug Development : Dileep et al. (2013) explored the inhibition, ADME, and structure-based modification of IAA and IBA against acetylcholinesterase, a key enzyme related to Alzheimer's disease. Their findings suggested that modifications of these structures could lead to new therapeutic agents for treating neurodegenerative disorders (Dileep et al., 2013).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various targets .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Indole derivatives like this compound are known to be involved in a variety of biochemical pathways .

Result of Action

Indole derivatives are known to have a wide range of biological activities .

Orientations Futures

Based on the results of a study, N’-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides can prove to be suitable drug candidates for the cure of Alzheimer’s disease . This suggests that “4-(2-1H-Indol-3-yl-acetylamino)-butyric acid” and similar compounds could have potential applications in pharmacological research and drug development.

Propriétés

IUPAC Name |

4-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13(15-7-3-6-14(18)19)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,16H,3,6-8H2,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRRJYRZTYCDRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2808119.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2808130.png)

![4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene](/img/structure/B2808132.png)

![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B2808135.png)

![6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2808137.png)